Zirconyl chloride octahydrate

説明

特性

IUPAC Name |

oxozirconium;octahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBACIUATZGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H18O9Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7699-43-6 (Parent) | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049402 | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-92-8 | |

| Record name | Zirconium chloride oxide octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconyl chloride octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium, dichlorooxo-, octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zirconyl Chloride Octahydrate: Crystal Structure and Properties

This compound (ZrOCl₂·8H₂O) is the most common water-soluble derivative of zirconium and serves as a critical precursor in various industrial and research applications.[1] Its unique molecular structure and chemical properties make it an essential starting material for the synthesis of advanced materials, including zirconia (ZrO₂) ceramics, catalysts, and other zirconium compounds.[2][3][4] This guide provides a comprehensive overview of its crystal structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

Crystal Structure

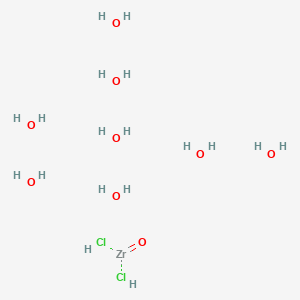

The empirical formula ZrOCl₂·8H₂O belies a more complex and elegant molecular architecture. The compound is ionic, consisting of a complex cation and chloride anions, with additional water molecules occupying the crystal lattice. The correct structural formula is [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O .[1]

The core of the structure is the tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[1][5][6] In this cation, four zirconium (Zr⁴⁺) ions are arranged at the corners of a slightly distorted square.[7] Each edge of this square is bridged by a pair of hydroxide (B78521) (OH⁻) groups, with one group positioned above and one below the plane of the zirconium atoms.[7] Furthermore, each zirconium atom is coordinated to four terminal water molecules.[7] This arrangement results in an eight-coordinate environment for each zirconium atom.

Refined structural analysis shows that the coordination polyhedron around each zirconium atom is more closely related to a D₂d dodecahedron than the previously suggested D₄d square antiprism.[5][6] The chloride ions are not directly bonded to the zirconium atoms but are situated in the crystal lattice along with the remaining water molecules, held together by hydrogen bonds.[1][7]

References

An In-depth Technical Guide on the Hydrolysis Mechanism of Zirconyl Chloride Octahydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex hydrolysis mechanism of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in aqueous solutions. A thorough understanding of this process is critical for applications ranging from the synthesis of advanced materials and catalysts to the development of zirconium-based pharmaceuticals. This document details the key zirconium species, thermodynamic data, experimental protocols for characterization, and visual representations of the hydrolysis pathways.

The Core Hydrolysis Mechanism

The aqueous chemistry of zirconium is characterized by the high charge density of the Zr⁴⁺ ion, leading to extensive hydrolysis and polymerization, even in highly acidic solutions. The dissolution of this compound does not result in simple hydrated Zr⁴⁺ ions. Instead, the primary species present, both in the solid state and upon dissolution, is the stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[1]

The hydrolysis mechanism can be conceptualized in the following stages:

-

Dissolution and Equilibration of the Tetramer: Upon dissolving in water, the primary cationic species is the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This species exists in equilibrium with other polymeric forms and monomeric units.

-

Monomer Hydrolysis: The theoretical monomeric zirconium species, [Zr(H₂O)₈]⁴⁺, undergoes a stepwise hydrolysis, losing protons from its coordinated water molecules. This results in a series of hydroxo complexes, including [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and the neutral species [Zr(OH)₄]. The predominance of each species is highly dependent on the solution's pH.

-

Polymerization and Condensation: The hydrolyzed monomeric and tetrameric species undergo condensation reactions (olation) to form larger polymeric structures. This process is influenced by factors such as pH, temperature, and the concentration of zirconium.

The overall process is a dynamic equilibrium between various monomeric and polymeric species. The stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a key intermediate in this system.

Quantitative Data on Zirconium Hydrolysis

The following tables summarize key quantitative data related to the hydrolysis of zirconyl chloride in aqueous solutions. These values are essential for predicting the speciation of zirconium under different conditions and for controlling the synthesis of zirconium-based materials.

Table 1: Stability Constants (log β) for Mononuclear Zirconium Hydrolysis Species

| Species | log β₁ | log β₂ | log β₃ | log β₄ |

| [Zr(OH)]³⁺ | 14.3 | |||

| [Zr(OH)₂]²⁺ | 27.5 | |||

| [Zr(OH)₃]⁺ | 39.6 | |||

| [Zr(OH)₄]⁰(aq) | 50.8 |

Note: Data compiled from potentiometric and solvent extraction studies. The stability constants (β) represent the equilibrium for the reaction: Zr⁴⁺ + nH₂O ⇌ [Zr(OH)ₙ]⁽⁴⁻ⁿ⁾⁺ + nH⁺.

Table 2: Stability Constants (log β) for Polynuclear Zirconium Hydrolysis Species

| Species | log β |

| [Zr₂(OH)₆]²⁺ | 57.2 |

| [Zr₃(OH)₄]⁸⁺ | 47.9 |

| [Zr₃(OH)₅]⁷⁺ | 54.5 |

| [Zr₄(OH)₈]⁸⁺ | 109.8 |

Note: These constants represent the equilibrium for the formation of polymeric species from monomeric Zr⁴⁺ ions.

Table 3: Thermodynamic Data for this compound

| Property | Value |

| Standard Enthalpy of Formation (ΔHᵣ°) | -3475 ± 2 kJ/mol |

| Molar Mass | 322.25 g/mol |

| Melting Point | 150°C (decomposes) |

| Density | 1.91 g/cm³ |

Experimental Protocols for Studying Hydrolysis

Several analytical techniques are employed to investigate the hydrolysis and polymerization of zirconyl chloride. Below are summaries of the methodologies for key experiments.

Potentiometric Titration

Objective: To determine the stability constants of the various hydrolyzed zirconium species by monitoring the pH change upon addition of a titrant.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a constant ionic strength medium (e.g., 1.0 M NaClO₄) to maintain constant activity coefficients.

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The electromotive force (EMF) or pH of the solution is measured after each addition of the titrant using a calibrated glass electrode.

-

Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using computer programs such as HYPERQUAD. These programs refine the stability constants (β values) for the proposed hydrolysis species that best fit the experimental data.

Raman Spectroscopy

Objective: To identify the different zirconium species present in solution and to study their structural evolution during hydrolysis.

Methodology:

-

Sample Preparation: Aqueous solutions of zirconyl chloride are prepared at various concentrations and pH values. For in-situ studies, the sample can be heated or have reagents added while in the spectrometer.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm) is used.

-

Data Acquisition: Raman spectra are collected over a specific spectral range. Key parameters such as laser power, accumulation time, and spectral resolution are optimized.

-

Data Analysis: The obtained Raman spectra are analyzed to identify characteristic vibrational modes of different zirconium-oxygen and zirconium-hydroxyl bonds. These spectral features provide information on the coordination environment and the presence of monomeric, tetrameric, and other polymeric species.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the solid products formed during the hydrolysis and subsequent calcination of zirconyl chloride.

Methodology:

-

Sample Preparation: The hydrolysis of zirconyl chloride is induced, often by adjusting the pH or by forced hydrolysis at elevated temperatures, to form a precipitate. This precipitate is then washed, dried, and in some cases, calcined at various temperatures.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present (e.g., monoclinic, tetragonal, or amorphous zirconia) by comparing the peak positions and intensities to standard diffraction patterns. The crystallite size can also be estimated from the peak broadening using the Scherrer equation.

Visualizing the Hydrolysis Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the core concepts and processes described in this guide.

Caption: Hydrolysis pathway of this compound.

References

Unraveling the Thermal Degradation of Zirconyl Chloride Octahydrate: A Technical Guide

For Immediate Release

PISCATAWAY, NJ – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the thermal decomposition pathway of zirconyl chloride octahydrate (ZrOCl₂·8H₂O). This guide offers a detailed examination of the multi-stage degradation process, crucial for the synthesis of high-purity zirconia (ZrO₂), a material with significant applications in advanced ceramics, catalysis, and pharmaceuticals.

The thermal decomposition of this compound is a complex process that unfolds in several key stages, beginning with dehydration, followed by dehydrochlorination, the formation of an amorphous zirconia intermediate, and culminating in the crystallization into its tetragonal and monoclinic phases. A precise understanding of these transformations and their corresponding temperature ranges is paramount for controlling the physicochemical properties of the final zirconia product.

The Decomposition Pathway: A Step-by-Step Analysis

The thermal degradation of this compound is not a single event but a cascade of reactions, each occurring within specific temperature ranges. The process initiates with the loss of water molecules (dehydration), followed by the evolution of hydrogen chloride (dehydrochlorination), and finally, the crystallization of zirconium dioxide.

The decomposition process can be summarized in the following key stages:

-

Initial Dehydration: The process commences at approximately 50°C to 66.5°C with the loss of loosely bound water molecules, leading to the formation of lower hydrates.[1]

-

Formation of Intermediate Hydrates: As the temperature increases, further dehydration occurs, resulting in the formation of intermediates such as zirconyl chloride tetrahydrate (ZrOCl₂·4H₂O).

-

Dehydrochlorination: Concurrently with the later stages of dehydration, the removal of hydrogen chloride begins, marking a critical step in the breakdown of the zirconyl chloride structure. This process, along with continued water loss, leads to the formation of hydrated zirconium oxides.

-

Formation of Amorphous Zirconia: Following the complete removal of water and chlorine, an amorphous, non-crystalline form of zirconia (a-ZrO₂) is formed.

-

Crystallization of Zirconia: At higher temperatures, the amorphous zirconia undergoes an exothermic transition into a metastable tetragonal phase (t-ZrO₂), which upon further heating, transforms into the stable monoclinic phase (m-ZrO₂). The crystallization into the tetragonal phase is observed around 400°C, with the final transformation to the monoclinic phase occurring at temperatures above 850°C.[2]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following table summarizes the key decomposition stages with their corresponding temperature ranges and mass loss percentages, synthesized from various studies.

| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Description |

| 1 | 50 - 160 | 113 | ~25.3 | Loss of approximately 4-5 molecules of water, forming lower hydrates. |

| 2 | 160 - 230 | 162 | ~18.3 | Continued dehydration. |

| 3 | 230 - 350 | 286 | ~10.2 | Onset of dehydrochlorination (loss of HCl) and further water removal. |

| 4 | 350 - 500 | 343 | ~3.1 | Major dehydrochlorination stage. |

| 5 | > 500 | 460 | ~3.4 | Final removal of residual chlorine and formation of amorphous ZrO₂. |

| 6 | ~400 | - | - | Exothermic crystallization of amorphous ZrO₂ to tetragonal ZrO₂.[2] |

| 7 | > 850 | - | - | Transformation of tetragonal ZrO₂ to monoclinic ZrO₂. |

Note: The temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Proposed Chemical Reactions

The stepwise thermal decomposition can be represented by the following simplified chemical equations:

-

Dehydration: ZrOCl₂·8H₂O(s) → ZrOCl₂·4H₂O(s) + 4H₂O(g) ZrOCl₂·4H₂O(s) → ZrOCl₂(s) + 4H₂O(g)

-

Dehydrochlorination and Formation of Zirconia: ZrOCl₂(s) + H₂O(g) → ZrO(OH)Cl(s) + HCl(g) 2ZrO(OH)Cl(s) → ZrO₂(s) + ZrOCl₂(s) + H₂O(g) Overall reaction: ZrOCl₂·8H₂O(s) → ZrO₂(s) + 2HCl(g) + 7H₂O(g)

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA-DTA)

A typical experimental setup for analyzing the thermal decomposition of this compound involves the following steps:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A simultaneous TGA-DTA instrument is used.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically 5-20 °C/min, is applied. A slower heating rate, such as 15 °C/hr, can help in achieving thermal equilibrium between the sample and the atmosphere.

-

Temperature Range: The sample is heated from room temperature to approximately 1000°C to ensure complete decomposition and phase transformations.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing air or an inert gas (e.g., nitrogen or argon), at a constant flow rate (e.g., 50-100 mL/min).

-

-

Data Acquisition: The instrument continuously records the sample weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA curve is used to identify endothermic (e.g., dehydration, dehydrochlorination) and exothermic (e.g., crystallization) events.

Visualizing the Pathway and Workflow

To further elucidate the decomposition process and the experimental methodology, the following diagrams are provided.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA-DTA analysis.

This in-depth guide provides a foundational understanding of the thermal decomposition of this compound, offering valuable insights for researchers and professionals in materials science and drug development to optimize the synthesis of high-quality zirconia.

References

Solubility Profile of Zirconyl Chloride Octahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in various organic solvents. While precise quantitative solubility data is not widely available in public literature, this document consolidates existing qualitative information and presents a general experimental framework for its determination. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for its application in synthesis and formulation.

Introduction

This compound is an important zirconium compound with diverse applications, including in the synthesis of advanced materials, catalysis, and as a precursor for other zirconium salts.[1] Its solubility in different solvent systems is a critical parameter for its effective use in various chemical processes. This guide focuses on its solubility profile in organic solvents, a key consideration for its application in organic synthesis and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature and technical data sheets, the solubility of this compound in organic solvents can be broadly categorized as follows. It is generally soluble in polar protic solvents like lower alcohols and ether, but insoluble in most other non-polar or polar aprotic organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent | Solubility |

| Alcohols | Methanol | Soluble[2][3] |

| Ethanol | Very Soluble[2][4][5][6] | |

| Ethers | Diethyl Ether | Soluble[2] |

| Ketones | Acetone | Insoluble[7] |

| Other Organic Solvents | General | Insoluble[2][3] |

It is important to note that the term "soluble" is qualitative. The actual concentration of a saturated solution can vary significantly. Furthermore, precipitation of a related compound, dizirconyl chloride, has been observed when an alcoholic solution of this compound is treated with ether or acetone, suggesting a potential for complex solubility behavior in mixed solvent systems.[8][9]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following methodology outlines a general approach for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zirconium analysis. Alternatively, gravimetric analysis can be used.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter that is pre-heated or at the same temperature as the solution to avoid precipitation.

-

Sample Preparation for Analysis: Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with an appropriate solvent (e.g., dilute nitric acid for ICP-OES/AAS analysis).

-

Quantitative Analysis: Determine the concentration of zirconium in the diluted sample using a calibrated ICP-OES or AAS instrument. Alternatively, a known volume of the saturated solution can be evaporated to dryness in a pre-weighed container, and the mass of the residue can be determined gravimetrically.

-

Calculation of Solubility: Calculate the solubility of this compound in the organic solvent, expressed in units such as g/100 mL or mol/L.

Logical Relationship in Solubility Determination

The determination of solubility relies on the principle of reaching a state of equilibrium, which is influenced by several factors. The following diagram illustrates the logical relationship between these key factors.

Caption: Key factors influencing the solubility equilibrium.

Conclusion

While this compound is qualitatively known to be soluble in lower alcohols and ether, there is a notable absence of precise quantitative solubility data in publicly accessible scientific literature. For researchers and professionals requiring exact solubility values for process design, modeling, or formulation development, it is imperative to perform experimental determinations. The protocol outlined in this guide provides a robust framework for obtaining such critical data. Further research to quantify the solubility of this compound in a wider range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. zegmetal.com [zegmetal.com]

- 2. chembk.com [chembk.com]

- 3. Zirconium Oxychloride Octahydrate [chembk.com]

- 4. mpbio.com [mpbio.com]

- 5. Zirconium oxychloride | Cl2OZr | CID 173000778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Zirconyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound | 13520-92-8 [chemicalbook.com]

- 9. This compound CAS#: 13520-92-8 [amp.chemicalbook.com]

An In-depth Technical Guide to the Tetrameric Structure of Zirconyl Chloride in Solution

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: Elucidation of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Tetramer in Aqueous Environments

Executive Summary

Zirconyl chloride, commonly represented by the formula ZrOCl₂·8H₂O, is a critical precursor in the synthesis of advanced zirconium-based materials, including ceramics, catalysts, and metal-organic frameworks (MOFs).[1] While its simple formula suggests a monomeric species, extensive research has conclusively demonstrated that in both the solid state and aqueous solutions, it exists as a stable, cyclic tetranuclear complex cation: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .[2][3][4] This guide provides a comprehensive overview of this tetrameric structure, summarizing the quantitative data that defines its geometry, detailing the experimental protocols used for its characterization, and visualizing the key chemical and experimental pathways. Understanding this fundamental structure is paramount for controlling the hydrolysis and polymerization of zirconium(IV) in solution, which is essential for the rational design of novel materials.

The Tetrameric Cation: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺

The dissolution of zirconyl chloride octahydrate in water or the rapid, irreversible hydrolysis of zirconium tetrachloride (ZrCl₄) yields the predominant tetrameric species.[5][6] This cation is the foundational building block in many zirconium solution chemistries.

Structural Features:

-

Core Structure: The complex consists of four zirconium(IV) ions arranged at the corners of a slightly distorted square.

-

Bridging Ligands: Each edge of the zirconium square is linked by two hydroxide (B78521) (-OH) groups, one positioned above and one below the plane of the square.[2]

-

Coordination Sphere: Each zirconium atom is further coordinated by four terminal water molecules (H₂O).[3] This results in an eight-coordinate environment for each Zr(IV) ion, with a geometry best described as a distorted square antiprism or, more accurately, a D₂d dodecahedron.[1][3][7]

-

Anions: The chloride ions are not directly bonded to the zirconium centers in the inner coordination sphere but exist as counter-ions in the solution, linked to the complex via hydrogen bonds.[2][8]

Computational studies, including ab initio molecular dynamics, confirm that this tetrameric structure is stable in an aqueous environment on the picosecond timescale.[4]

Quantitative Structural and Physicochemical Data

The following tables summarize the key quantitative data derived from experimental characterization of the zirconyl chloride tetramer.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Chemical Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O | [2][9] |

| Crystal System | Tetragonal | [2][7] |

| Space Group | P4₂₁c (D₂d⁴) | [7] |

| Unit Cell Dimension (a) | 17.11 ± 0.02 Å | [7] |

| Unit Cell Dimension (c) | 7.71 ± 0.01 Å |[7] |

Table 2: Key Bond Lengths within the Tetrameric Cation

| Bond | Mean Length (Å) | Reference(s) |

|---|---|---|

| Zr—OH (bridging) | 2.142 ± 0.019 | [1][7] |

| Zr—OH₂ (terminal) | 2.272 ± 0.032 |[1][7] |

Visualization of Chemical and Experimental Pathways

Visual diagrams are crucial for understanding the formation of the tetramer and the workflow used to characterize it.

Caption: Formation pathway of the zirconyl chloride tetramer in aqueous solution.

Caption: Experimental workflow for characterizing the zirconyl chloride tetramer.

Experimental Protocols for Structural Elucidation

The confirmation of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ structure relies on a combination of advanced analytical techniques.

X-ray Diffraction (XRD) and Scattering

-

Principle: XRD on single crystals provides definitive information about the atomic arrangement in the solid state, including bond lengths and crystal packing. Small-Angle X-ray Scattering (SAXS) is used to determine the size and shape of particles and macromolecules in solution.[3][10]

-

Methodology (Single Crystal XRD):

-

Crystal Growth: Single crystals of this compound are grown from a dilute hydrochloric acid solution.[7] Due to their efflorescent nature, crystals must be handled quickly and often sealed in a capillary tube for analysis.[7]

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[7] The atomic positions are then determined and refined using least-squares methods to generate a final structural model.[3]

-

-

Methodology (SAXS):

-

Sample Preparation: Aqueous solutions of zirconyl chloride at various concentrations (e.g., 0.81 M to 1.62 M) are prepared.[11]

-

Data Collection: The solution is placed in a sample cell, and a focused beam of X-rays is passed through it. The scattered X-rays at very small angles (typically < 5°) are recorded.

-

Data Analysis: The scattering data is analyzed to calculate parameters like the radius of gyration (Rg), which provides information on the overall size of the scattering species (the tetramer).[3] Modeling the scattering curve can confirm the shape and oligomeric state of the complex in solution.[12]

-

Extended X-ray Absorption Fine Structure (EXAFS)

-

Principle: EXAFS is a spectroscopic technique that provides information about the local atomic environment around a specific element (in this case, zirconium). It can determine interatomic distances (bond lengths), coordination numbers, and the identity of neighboring atoms.

-

Methodology:

-

Sample Preparation: Zirconyl chloride solutions of known concentration are prepared.[13]

-

Data Collection: The sample is irradiated with X-rays of varying energy, scanning across the Zr K-edge (approx. 17.998 keV).[14] The X-ray absorption coefficient is measured as a function of energy.

-

Data Analysis: The oscillatory part of the spectrum above the absorption edge (the EXAFS region) is extracted. This signal is Fourier transformed to yield a radial distribution function, showing peaks corresponding to shells of neighboring atoms (e.g., O from -OH and H₂O).[3] Fitting this data with theoretical models provides precise Zr-O bond lengths.[3]

-

Raman Spectroscopy

-

Principle: Raman spectroscopy probes the vibrational modes of molecules. For the zirconyl tetramer, it can identify characteristic vibrations of the Zr-O bonds within the core structure and the coordinated water and hydroxide groups.

-

Methodology:

-

Sample Preparation: A concentrated solution or solid powder of zirconyl chloride is placed in a sample holder.[14]

-

Data Collection: The sample is illuminated with a monochromatic laser source (e.g., 532 nm Nd:YAG).[14][15] The inelastically scattered light is collected and passed through a spectrometer to generate a Raman spectrum.

-

Data Analysis: The spectrum is analyzed to identify peaks corresponding to specific vibrational modes. Changes in the position and intensity of these peaks can provide information on structural changes, polymerization, and ligand interactions in solution.[6][16]

-

Factors Influencing the Tetrameric Structure in Solution

While the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation is the predominant species in acidic aqueous solutions, its stability and equilibrium with other species are influenced by several factors:

-

pH: The degree of hydrolysis and polymerization is highly dependent on pH.[17][18] In strongly acidic solutions (e.g., > 1.5 M HCl), the hydrolysis of zirconium is suppressed.[17] As the pH increases (acidity decreases), further polymerization can occur, leading to the formation of larger oligomers (e.g., octamers) and eventually precipitation of zirconium hydroxide.[1][12]

-

Concentration: The concentration of the zirconyl chloride solution can influence the equilibrium between different polymeric species.[11][17]

-

Temperature: Increasing the temperature can promote further condensation and polymerization reactions, potentially favoring the conversion of the tetramer into more thermodynamically stable structures, such as hexameric clusters, or leading to the formation of zirconia (ZrO₂) nanoparticles through forced hydrolysis.[6][12][18]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Zirconyl chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tetranuclear [Zr4(OH)8(H2O)16] units in the crystal structure of ZrOI2 · 8 H2O | Semantic Scholar [semanticscholar.org]

- 9. Zirconyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Chemical Characteristics of Zirconium Chloride and Zirconium Oxide Nanoparticles Driving Toxicity on Lemna minor [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Zirconyl Chloride Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is a key zirconium compound utilized in a diverse range of applications, including the synthesis of advanced ceramics, catalysts, and pharmaceutical intermediates. A critical physicochemical property of this compound is its pronounced hygroscopicity, which significantly impacts its handling, storage, and performance in various applications. This technical guide provides a comprehensive overview of the hygroscopic and deliquescent nature of this compound, detailing its interaction with atmospheric moisture. Furthermore, it outlines the mechanism of its hydrolysis and the stages of its thermal decomposition. Based on this understanding, optimal storage and handling conditions are recommended to ensure the material's integrity and stability. This guide also includes detailed experimental protocols for the characterization of its hygroscopic behavior, providing a practical resource for researchers and professionals in the field.

Introduction

This compound presents as a white, crystalline solid that readily interacts with atmospheric moisture.[1] This inherent hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can lead to deliquescence, where the solid absorbs enough moisture to dissolve and form a liquid solution. Understanding and controlling these phenomena are paramount for ensuring the quality, reactivity, and shelf-life of this compound in research and development settings. This guide delves into the fundamental principles governing its interaction with water, providing quantitative data and practical methodologies for its management.

Physicochemical Properties

This compound is the most common water-soluble derivative of zirconium. In its solid state, it exists as a tetrameric structure with the formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ZrOCl₂·8H₂O |

| Molecular Weight | 322.25 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and ethanol |

Hygroscopic and Deliquescent Nature

This compound is classified as a hygroscopic and deliquescent material.[1] This means it not only absorbs moisture from the air but can absorb a sufficient amount to transform into a liquid state. The critical relative humidity (CRH) is the specific relative humidity at which a salt will begin to absorb moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture.

Mechanism of Water Absorption

The absorption of water by this compound is a physical process driven by the strong affinity of the zirconium cation and chloride anions for water molecules. The initial stage involves the adsorption of water molecules onto the crystal surface. As the relative humidity increases, these water molecules are absorbed into the bulk of the crystal lattice, leading to the dissolution of the solid.

Hydrolysis

Upon dissolution in water, this compound undergoes hydrolysis to form the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This process involves the coordination of water molecules to the zirconium centers and the subsequent loss of protons, leading to the formation of hydroxyl bridges.

Diagram: Hydrolysis of this compound

Caption: Hydrolysis pathway of this compound in water.

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process involving dehydration and dehydrochlorination, ultimately yielding zirconium dioxide (ZrO₂). The precise temperatures and weight losses associated with each stage can vary depending on factors such as heating rate and atmospheric conditions.

Table 2: Stages of Thermal Decomposition of this compound

| Temperature Range (°C) | Process | Theoretical Weight Loss (%) |

| 50 - 150 | Dehydration (loss of 6 H₂O) | ~33.5% |

| 150 - 210 | Dehydration (loss of remaining 2 H₂O) | ~11.2% |

| > 210 | Dehydrochlorination (loss of 2 HCl) | ~22.6% |

| > 400 | Formation of ZrO₂ | - |

Note: These are approximate values and can be influenced by experimental conditions.

Diagram: Thermal Decomposition Pathway

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconyl Chloride Octahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of zirconia (ZrO₂) nanoparticles via a sol-gel method using zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as the precursor. This method is valued for its ability to produce nanoparticles with controlled size and phase composition, which are critical parameters for applications in drug delivery, catalysis, and advanced ceramics. The protocols outlined below cover the synthesis, characterization, and a typical application in drug loading and release studies.

Overview of the Sol-Gel Process

The sol-gel synthesis of zirconia nanoparticles from this compound is a wet-chemical technique that involves the hydrolysis and subsequent condensation of the zirconium precursor in an aqueous medium. The process begins with the formation of a colloidal suspension (sol), which then undergoes gelation to form a semi-rigid network (gel). The final zirconia nanoparticles are obtained after drying and calcination of the gel, which removes residual organics and induces crystallization.

The key reactions in this process are:

-

Hydrolysis: ZrOCl₂ + nH₂O → Zr(OH)₄ + 2HCl

-

Condensation: Zr(OH)₄ → ZrO₂ + 2H₂O

Control over reaction parameters such as pH, temperature, precursor concentration, and calcination temperature is crucial for tailoring the final properties of the zirconia nanoparticles.

Experimental Protocols

Synthesis of Zirconia Nanoparticles

This protocol details the steps for synthesizing zirconia nanoparticles using this compound.

Materials:

-

This compound (ZrOCl₂·8H₂O)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25-30%)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired precursor concentration (e.g., 0.1 M). Stir the solution vigorously until the precursor is completely dissolved.

-

Hydrolysis and Gelation:

-

While continuously stirring the precursor solution, slowly add ammonium hydroxide solution dropwise to induce hydrolysis and precipitation.

-

Monitor the pH of the solution using a pH meter. Continue adding ammonium hydroxide until a pH of 9-10 is reached, leading to the formation of a white precipitate of zirconium hydroxide.

-

Allow the resulting gel to age at room temperature for a specified period (e.g., 24 hours) with continuous stirring. Aging helps in the completion of condensation reactions and homogenization of the gel.

-

-

Washing and Separation:

-

Separate the zirconium hydroxide gel from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).

-

Discard the supernatant and re-disperse the precipitate in a mixture of deionized water and ethanol.

-

Repeat the centrifugation and washing steps several times to remove residual chloride ions and other impurities.

-

-

Drying: Dry the washed precipitate in an oven at a temperature of 80-100°C for 12-24 hours to obtain a dry powder (xerogel).

-

Calcination:

-

Place the dried powder in a ceramic crucible and transfer it to a muffle furnace.

-

Heat the powder to the desired calcination temperature (e.g., 500-800°C) at a controlled heating rate (e.g., 5°C/min).

-

Maintain the temperature for a specific duration (e.g., 2-4 hours) to induce crystallization and formation of zirconia nanoparticles.

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting white powder consists of zirconia nanoparticles.

-

Characterization of Zirconia Nanoparticles

2.2.1. X-ray Diffraction (XRD) Analysis

-

Objective: To determine the crystalline phase (monoclinic, tetragonal, or cubic) and average crystallite size of the synthesized zirconia nanoparticles.

-

Procedure:

-

Prepare a powder sample of the calcined zirconia nanoparticles.

-

Mount the sample on the XRD sample holder.

-

Set the instrument parameters (e.g., Cu Kα radiation, 2θ scan range from 20° to 80°).

-

Run the XRD scan.

-

Analyze the resulting diffraction pattern by identifying the characteristic peaks for different zirconia phases using a standard database (e.g., JCPDS).

-

Calculate the average crystallite size using the Scherrer equation: D = (Kλ) / (β cosθ) Where:

-

D is the average crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength.

-

β is the full width at half maximum (FWHM) of the diffraction peak.

-

θ is the Bragg diffraction angle.

-

-

2.2.2. Transmission Electron Microscopy (TEM) Analysis

-

Objective: To visualize the morphology (shape and size) and determine the particle size distribution of the zirconia nanoparticles.

-

Procedure:

-

Disperse a small amount of the zirconia nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to create a dilute suspension.

-

Place a drop of the suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Place the grid in the TEM sample holder.

-

Acquire images at different magnifications to observe the particle morphology and size.

-

Use image analysis software to measure the dimensions of a significant number of particles to determine the particle size distribution.

-

Application Protocol: Drug Loading and Release Study

This protocol describes a general procedure for evaluating the potential of the synthesized zirconia nanoparticles as a drug delivery system.

Materials:

-

Synthesized zirconia nanoparticles

-

Model drug (e.g., ibuprofen, doxorubicin)

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

-

Suitable solvent for the drug

-

UV-Vis spectrophotometer

-

Centrifuge

-

Shaking incubator

Procedure:

2.3.1. Drug Loading

-

Disperse a known amount of zirconia nanoparticles in a solution of the model drug with a specific concentration.

-

Stir the suspension for an extended period (e.g., 24 hours) at room temperature in the dark to allow for drug adsorption onto the nanoparticles.

-

Separate the drug-loaded nanoparticles from the solution by centrifugation.

-

Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the drug loading efficiency and loading capacity using the following formulas:

-

Loading Efficiency (%) = [(Initial drug amount - Drug in supernatant) / Initial drug amount] x 100

-

Loading Capacity (%) = [(Initial drug amount - Drug in supernatant) / Weight of nanoparticles] x 100

-

2.3.2. In Vitro Drug Release

-

Disperse a known amount of the drug-loaded zirconia nanoparticles in a specific volume of PBS at a desired pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate a tumor microenvironment).

-

Place the suspension in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

-

Centrifuge the withdrawn aliquot to separate any released nanoparticles.

-

Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.

-

Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the properties of zirconia nanoparticles.

Table 1: Effect of Calcination Temperature on Zirconia Nanoparticle Properties

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase(s) |

| 400 | 5 - 15 | Amorphous / Tetragonal |

| 600 | 15 - 30 | Tetragonal / Monoclinic |

| 800 | 30 - 50 | Monoclinic / Tetragonal |

Table 2: Influence of pH on Zirconia Nanoparticle Synthesis

| pH | Gelation Time | Particle Size | Agglomeration |

| 7 - 8 | Slower | Larger | Lower |

| 9 - 10 | Faster | Smaller | Higher |

| > 10 | Very Fast | Very Small | High |

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in these application notes.

Caption: Experimental workflow for the sol-gel synthesis of zirconia nanoparticles.

Caption: Workflow for the characterization of synthesized zirconia nanoparticles.

Caption: Experimental workflow for drug loading and release studies using zirconia nanoparticles.

Application Notes & Protocols: Co-precipitation Synthesis of Zirconia Nanoparticles from Zirconyl Chloride Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconia (ZrO2) nanoparticles are of significant interest in the biomedical field, particularly in drug delivery, owing to their excellent biocompatibility, high surface area, and chemical stability.[1][2] The co-precipitation method is a widely employed technique for synthesizing ZrO2 nanoparticles due to its simplicity, cost-effectiveness, and ability to produce homogenous, crystalline powders.[3][4] This document provides detailed protocols and application notes for the preparation of ZrO2 nanoparticles from zirconyl chloride octahydrate (ZrOCl2·8H2O) using the co-precipitation method.

Experimental Protocols

This section outlines a generalized protocol for the co-precipitation synthesis of ZrO2 nanoparticles. It is important to note that parameters such as precursor concentration, precipitating agent, pH, and calcination temperature can be varied to control the particle size, crystal phase, and surface area of the resulting nanoparticles.[3]

Materials:

-

This compound (ZrOCl₂·8H₂O)

-

Precipitating agent (e.g., Potassium Hydroxide (B78521) (KOH), Sodium Hydroxide (NaOH), or Ammonium Hydroxide (NH₄OH))

-

Distilled or deionized water

Equipment:

-

Beakers and magnetic stirrer

-

pH meter

-

Centrifuge

-

Oven or furnace for drying and calcination

-

Muffle furnace

Protocol:

-

Precursor Solution Preparation: Dissolve a specific molar concentration of this compound in distilled water with continuous stirring to ensure a homogenous solution.

-

Precipitation: Slowly add the precipitating agent (e.g., KOH or NaOH solution) dropwise to the precursor solution under vigorous stirring. The addition of the base will lead to the formation of a white precipitate of zirconium hydroxide (Zr(OH)₄).[5]

-

pH Adjustment: Monitor the pH of the solution during the addition of the precipitating agent. The final pH of the solution can influence the properties of the synthesized nanoparticles.

-

Aging the Precipitate: Continue stirring the mixture for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., room temperature or elevated temperatures up to 110°C with reflux) to allow for the aging of the precipitate.[6][7]

-

Washing the Precipitate: Separate the precipitate from the solution by centrifugation. Wash the collected precipitate multiple times with distilled water and then with ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a temperature typically between 60°C and 110°C overnight to remove the solvent.[8]

-

Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-700°C) for several hours (e.g., 3-5 hours).[5][6][9] This step converts the zirconium hydroxide into zirconium oxide and promotes crystallization.

Experimental Workflow

Caption: Experimental workflow for the co-precipitation synthesis of ZrO₂ nanoparticles.

Quantitative Data Summary

The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies employing the co-precipitation method with this compound.

Table 1: Synthesis Parameters

| Precursor | Precipitating Agent | Template | Reaction Temp. (°C) | Calcination Temp. (°C) | Calcination Time (h) | Reference |

| 0.3 M ZrOCl₂·8H₂O | 0.6 M KOH | None | Room Temp. & 180 (Microwave) | 500 | 5 | [9] |

| 3 mmol ZrOCl₂ | 3.3 mmol KOH | Hexamethylenetetramine | 110 (Reflux) | 600 | 3 | [6][7] |

| ZrOCl₂·8H₂O | NaOH | None | - | 700 | - | [5][8] |

| 0.1 M ZrOCl₂ | Coffee Extract | None | Room Temp. | 500 | 3 | [6][7] |

Table 2: Nanoparticle Characteristics

| Crystalline Phase | Crystallite Size (nm) | Particle Size (nm) | Surface Area (m²/g) | Reference |

| - | - | 119 | - | [9] |

| Tetragonal | 13 | 14-18 | - | [6][10] |

| Monoclinic | - | - | 85 | [5] |

| Monoclinic | 28 | 29-32 | - | [6] |

| Monoclinic | 20-58 | - | - | [4][11] |

Application in Drug Development

ZrO₂ nanoparticles synthesized via co-precipitation are promising candidates for drug delivery systems.[1] Their high surface area allows for efficient drug loading, and their surface chemistry can be functionalized for targeted delivery.[1] The biocompatibility of zirconia minimizes potential toxicity, a critical factor in drug development.[1][2]

Potential Drug Delivery Mechanism:

Caption: Logical flow of ZrO₂ nanoparticles in a drug delivery application.

The synthesized ZrO₂ nanoparticles can be loaded with a variety of therapeutic agents, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs.[12] The release kinetics of the drug can be influenced by factors such as the particle size and shape of the ZrO₂ nanostructures, as well as the pH and temperature of the surrounding environment.[1] This allows for the potential development of controlled-release drug delivery systems. Further research can focus on optimizing drug loading and release strategies, potentially through surface functionalization to achieve targeted drug delivery.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 4. apsacollege.com [apsacollege.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

- 7. Comparative synthesis of ZrO2 nanoparticles by green and co-precipitation methods: The effect of template on structure [journals.iau.ir]

- 8. researchgate.net [researchgate.net]

- 9. nanoient.org [nanoient.org]

- 10. Comparative synthesis of ZrO2 nanoparticles by green and co-precipitation methods: The effect of template on structure [ijnd.tonekabon.iau.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Hydrothermal Synthesis of Zirconium-Based MOFs with Zirconyl Chloride Octahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of zirconium-based Metal-Organic Frameworks (MOFs), with a focus on the widely studied UiO-66. The protocols utilize zirconyl chloride octahydrate as the zirconium source. These materials are of significant interest for a range of applications, particularly in drug delivery, owing to their high stability, porosity, and biocompatibility.[1][2]

Introduction to Zirconium-Based MOFs

Zirconium-based MOFs are a class of crystalline porous materials constructed from zirconium oxide clusters linked by organic ligands.[3] Among these, UiO-66, developed at the University of Oslo, is renowned for its exceptional thermal and chemical stability, attributed to the robust 12-connected [Zr₆O₄(OH)₄] secondary building units (SBUs) and 1,4-benzenedicarboxylic acid (BDC) linkers.[1] The use of this compound (ZrOCl₂·8H₂O) as a precursor is common due to its ability to form the necessary zirconium tetramers that facilitate faster crystallization.[4][5]

The functionalization of Zr-MOFs, either by modifying the organic linker or through post-synthetic modification, allows for the tailoring of their properties for specific applications, such as targeted drug delivery and controlled release.[2][6]

Experimental Protocols

Materials and Equipment

-

Zirconium Precursor: this compound (ZrOCl₂·8H₂O)

-

Organic Linker: 1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Modulator (Optional): Acetic acid or Hydrochloric acid

-

Washing Solvents: DMF, Methanol (B129727), Ethanol (B145695), Acetone

-

Reaction Vessel: Teflon-lined stainless-steel autoclave

-

Oven or Furnace

-

Centrifuge

-

Vacuum Oven

-

Characterization Equipment: Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA), Fourier-Transform Infrared Spectrometer (FTIR), Gas Sorption Analyzer (for BET surface area analysis)

Synthesis of UiO-66

This protocol describes a standard hydrothermal synthesis of UiO-66.

Procedure:

-

Solution A (Metal Precursor): Dissolve a specific amount of this compound (ZrOCl₂·8H₂O) in N,N-Dimethylformamide (DMF) in a beaker. Stir until fully dissolved.

-

Solution B (Organic Linker): In a separate beaker, dissolve a corresponding amount of 1,4-benzenedicarboxylic acid (H₂BDC) in DMF. Stirring may be required for complete dissolution.

-

Mixing: Slowly add Solution A to Solution B while stirring continuously.

-

Reaction: Transfer the resulting mixture to a Teflon-lined autoclave and seal it tightly. Place the autoclave in an oven preheated to the desired reaction temperature (typically 120°C).

-

Crystallization: Allow the reaction to proceed for 24 hours.

-

Cooling and Collection: After 24 hours, turn off the oven and let the autoclave cool down to room temperature naturally. A white precipitate of UiO-66 will have formed.

-

Washing:

-

Centrifuge the mixture to separate the solid product.

-

Discard the supernatant.

-

Wash the solid product multiple times with fresh DMF to remove any unreacted precursors.

-

Subsequently, wash the product several times with methanol or ethanol to exchange the high-boiling point DMF solvent.[7]

-

-

Activation: Dry the washed product in a vacuum oven at a specific temperature (e.g., 90-150°C) overnight to remove the solvent molecules from the pores.

DOT Diagram: Hydrothermal Synthesis Workflow of UiO-66

Caption: Workflow for the hydrothermal synthesis of UiO-66.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of UiO-66.

Table 1: Synthesis Parameters for UiO-66

| Parameter | Value | Reference(s) |

| Zirconium Precursor | This compound | [7] |

| Organic Linker | 1,4-Benzenedicarboxylic acid | [7] |

| Molar Ratio (Zr:Linker) | 1:1 to 1:2 | [8] |

| Solvent | N,N-Dimethylformamide (DMF) | [7] |

| Reaction Temperature | 120 - 140°C | [7][9] |

| Reaction Time | 24 - 72 hours | [7][9] |

| Washing Solvents | DMF, Methanol, Ethanol | [7] |

| Activation Temperature | 90 - 150°C (under vacuum) | [8] |

Table 2: Typical Characterization Data for UiO-66

| Property | Typical Value Range | Reference(s) |

| BET Surface Area | 1000 - 1600 m²/g | [8] |

| Pore Volume | 0.4 - 0.6 cm³/g | [8] |

| Thermal Stability (in air) | Up to ~450 - 500°C | [7][10] |

| PXRD Peaks (2θ) | ~7.4°, 8.5° | [8] |

Application in Drug Delivery

Zr-MOFs, particularly UiO-66, are promising candidates for drug delivery systems due to their high drug loading capacity and low cytotoxicity.[1] The surface of these MOFs can be functionalized to achieve targeted delivery and stimuli-responsive drug release.[2][6] For instance, coating UiO-66 with polymers like polyethylene (B3416737) glycol (PEG) can improve colloidal stability and biocompatibility.[6]

Drug Loading Protocol (Example: Doxorubicin)

-

Activation: Ensure the synthesized UiO-66 is fully activated (solvent-free pores).

-

Drug Solution: Prepare a solution of the drug (e.g., Doxorubicin) in a suitable solvent (e.g., water or buffer).

-

Loading: Disperse the activated UiO-66 powder in the drug solution.

-

Incubation: Stir the mixture at room temperature for 24-48 hours in the dark to allow for drug encapsulation within the MOF pores.

-

Separation: Centrifuge the mixture to collect the drug-loaded MOF.

-

Washing: Wash the product with the solvent used for drug dissolution to remove any surface-adsorbed drug molecules.

-

Drying: Dry the drug-loaded MOF under vacuum.

Stimuli-Responsive Drug Release

The release of drugs from Zr-MOFs can be triggered by various stimuli present in the target environment, such as pH changes.[11] For example, in the acidic environment of a tumor, the coordination bonds within the MOF structure can be partially cleaved, leading to a faster release of the encapsulated drug.

DOT Diagram: Drug Delivery and Release Mechanism

References

- 1. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Zr-based metal–organic frameworks: design, synthesis, structure, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. High-yield halide-assisted synthesis of metal–organic framework UiO-based nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. louis.uah.edu [louis.uah.edu]

- 9. scribd.com [scribd.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Zirconyl Chloride Octahydrate as a Lewis Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has emerged as a compelling Lewis acid catalyst for a variety of organic transformations. Its appeal lies in its low cost, low toxicity, high water tolerance, and ease of handling, making it an environmentally benign and practical choice for both academic and industrial laboratories. This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by this compound, complete with quantitative data and mechanistic diagrams to facilitate its adoption in synthesis workflows. The catalytic activity is generally attributed to the in situ formation of the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which acts as the active Lewis acidic species.

Acetylation of Alcohols, Phenols, Amines, and Thiols

The protection of hydroxyl, amino, and thiol groups via acetylation is a fundamental transformation in organic synthesis. This compound efficiently catalyzes this reaction using acetyl chloride under mild conditions.

Quantitative Data

| Entry | Substrate | Time | Yield (%) |

| 1 | Benzyl alcohol | 10 min | 95 |

| 2 | 4-Nitrobenzyl alcohol | 15 min | 96 |

| 3 | 4-Chlorobenzyl alcohol | 12 min | 94 |

| 4 | Cyclohexanol | 20 min | 92 |

| 5 | Phenol | 30 min | 90 |

| 6 | 4-Nitrophenol | 45 min | 92 |

| 7 | Aniline | 5 min | 98 |

| 8 | 4-Nitroaniline | 8 min | 97 |

| 9 | Thiophenol | 10 min | 93 |

Reaction Conditions: Substrate (1 mmol), Acetyl chloride (1.2 mmol), ZrOCl₂·8H₂O (0.5 mol%), CH₂Cl₂ (5 mL), Room Temperature.

Experimental Protocol

A solution of the substrate (1.0 mmol) in dichloromethane (B109758) (5 mL) is prepared in a round-bottom flask. To this solution, this compound (0.005 mmol, 1.6 mg) is added, followed by the dropwise addition of acetyl chloride (1.2 mmol, 85 µL). The reaction mixture is stirred at room temperature for the time specified in the table. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL) and extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the pure acetylated product.

Proposed Reaction Pathway

Application of Zirconyl Chloride Octahydrate in Textile Flame Retardants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has emerged as a significant compound in the development of flame retardant textiles, particularly for natural protein fibers like wool. Its application, often in synergy with various acids, enhances the inherent flame-resistant properties of these materials. This document provides detailed application notes and experimental protocols for utilizing this compound as a textile flame retardant. The methodologies outlined are based on established research and are intended to guide researchers in this field.

The primary mechanism of flame retardancy conferred by this compound is understood to be a condensed-phase action. Upon exposure to heat, the zirconium compounds catalyze the dehydration of the textile fibers, leading to the formation of a stable char layer. This char acts as an insulating barrier, shielding the underlying material from the heat source and limiting the release of flammable volatiles, thus inhibiting combustion.

Data Presentation

Table 1: Optimized Treatment Conditions for Flame Retardant Wool

| Parameter | Condition with Formic Acid | Condition with Hydrochloric Acid | Reference |

| This compound Conc. | 9.74% (o.w.f.) | 8.96% (o.w.f.) | [1][2] |

| Citric Acid Conc. | 9.6% (o.w.f.) | 9.85% (o.w.f.) | [1][2] |

| Formic Acid Conc. | 6.3% (o.w.f.) | - | [1] |

| Hydrochloric Acid Conc. | - | 9.01% (o.w.f.) | [1][2] |

| Treatment Temperature | 94.9°C | 92°C | [1][2] |

| Treatment pH | 2 | Not specified | |

| Liquor to Goods Ratio | 20:1 | Not specified |

(o.w.f. = on the weight of fabric)

Table 2: Performance Data of this compound Treated Wool

| Treatment | Limiting Oxygen Index (LOI) | Char Residue | Observations | Reference |

| Untreated Wool | ~25% | Low | Can pass horizontal flame test but fails vertical tests. | [3] |

| ZrOCl₂ with Citric and Formic Acid | Increased | Increased | Enhanced thermal stability and char formation. | [1][3] |

| ZrOCl₂ with Citric and Hydrochloric Acid | 31.9% | Increased | Improved flame retardancy and thermal stability. | [2] |

Experimental Protocols

Protocol 1: Preparation and Treatment of Wool Fabric

This protocol details the application of a this compound-based flame retardant formulation to wool fabric.

1. Materials and Reagents:

-

Wool fabric (scoured)

-

This compound (ZrOCl₂·8H₂O)

-

Citric acid

-

Hydrochloric acid or Formic acid

-

Nonionic detergent

-

Distilled water

2. Fabric Preparation:

-

Scour the wool fabric with a 0.5% (w/v) solution of a nonionic detergent at 50°C for 30 minutes to remove any impurities.

-

Maintain a liquor-to-goods ratio of 40:1 during scouring.

-

Rinse the fabric thoroughly with tap water and allow it to air dry at room temperature.

3. Flame Retardant Solution Preparation:

-

Prepare an aqueous solution containing the optimized concentrations of this compound, citric acid, and either hydrochloric or formic acid as specified in Table 1.

-

Adjust the pH of the solution to 2 using hydrochloric acid.

-

Add distilled water to achieve a final liquor-to-goods ratio of 20:1.

4. Treatment Procedure:

-

Immerse the prepared wool fabric in the flame retardant solution at 40°C for 20 minutes.

-

Gradually raise the temperature of the solution to the specified treatment temperature (e.g., 92°C or 94.9°C) over a period of 30 minutes.

-

Maintain the treatment at this temperature for 45 minutes to allow for the exhaustion of the chemicals onto the fabric.

-

After the treatment period, remove the fabric, rinse it with tap water, and air dry at room temperature.

Protocol 2: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI) Test (ASTM D2863):

-

Prepare test specimens of the treated and untreated fabric according to the dimensions specified in ASTM D2863.[4][5]

-

Place a specimen vertically in the glass chimney of the LOI apparatus.[6]

-

Introduce a controlled mixture of oxygen and nitrogen into the chimney.[5]

-

Ignite the top edge of the specimen.[6]

-

Gradually decrease the oxygen concentration in the gas mixture until the flame on the specimen self-extinguishes.[5]

-

The minimum oxygen concentration that supports combustion is recorded as the LOI value.[4]

2. Vertical Flame Test (Based on FAA Test):

-

Cut test specimens of the fabric to a standard size, typically 3 inches by 12 inches.[7][8]

-

Position a specimen vertically in a test chamber.[7]

-

Apply a controlled flame from a Bunsen burner to the lower edge of the specimen for 12 seconds.[8]

-

Remove the flame and record the afterflame time (the time the specimen continues to burn).[7]

-

Measure the char length, which is the damaged length of the specimen.[7]

-

Record any observations of flaming drips.[8]

-

To pass the test, the average flame time should not exceed 15 seconds, and the average burn length should not exceed a specified limit (e.g., 8 inches).

3. Thermogravimetric Analysis (TGA):

-

Place a small, precisely weighed sample of the fabric (e.g., 10-15 mg) into a TGA instrument crucible.

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the decomposition temperatures and the percentage of char residue at high temperatures. An increase in char residue for the treated fabric compared to the untreated fabric indicates effective condensed-phase flame retardancy.

Visualizations

Caption: Experimental workflow for treating wool fabric with this compound.

Caption: Proposed flame retardant mechanism of this compound on wool.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. How do you test for limiting oxygen index?- standard [standard-groups.com]

- 5. kiyorndlab.com [kiyorndlab.com]

- 6. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 7. Small Scale Flammability Testing Laboratory - FAA FMVSS [capitaltesting.org]

- 8. FAA Vertical Burn Test Services for Aviation | Aeroblaze | Aeroblaze Laboratory [aeroblazelab.com]

Application Notes: Preparation of a Standard Solution of Zirconyl Chloride Octahydrate

Introduction

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is a key water-soluble zirconium compound.[1][2] It serves as a primary precursor for the synthesis of various other zirconium compounds, including zirconium dioxide, zirconium carbonate, and zirconium sulfate.[3][4] Its applications are diverse, ranging from the preparation of antiperspirants and pigment toners to its use as a rubber additive, a fiber treatment agent, and in the manufacturing of refractories, ceramics, and glazes.[4][5] In analytical chemistry, it is used as a reagent, for instance, in the determination of fluoride (B91410) in water.[6] Given its tendency to hydrolyze in aqueous solutions, the preparation of a stable standard solution requires a careful and precise protocol, often involving acidification to ensure stability.

Safety Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[7] It is corrosive and can cause severe skin burns and serious eye damage.[7][8][9] Inhalation may lead to respiratory tract irritation and chemical burns.[8] Ingestion can cause severe damage to the digestive tract.[8]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this chemical within a chemical fume hood to minimize inhalation of dust.[7] Ensure adequate ventilation.[7]

-

Eye/Face Protection: Wear appropriate safety glasses with side shields or chemical goggles.[9]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[7][9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

General Hygiene: Avoid breathing dust.[8] Do not ingest or inhale.[8] Handle in accordance with good industrial hygiene and safety practices.[7] Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][10]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water.[9][10] Immediate medical treatment is required.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms persist.[10]

Quantitative Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [7] |

| Synonyms | Zirconium(IV) oxychloride octahydrate, Dichlorooxozirconium octahydrate | [8][11][12] |

| CAS Number | 13520-92-8 | [11][12][13] |

| Molecular Formula | ZrOCl₂·8H₂O | [11][12] |

| Molecular Weight | 322.25 g/mol | [11][13] |

| Appearance | White to light yellow crystalline powder or tetragonal crystals | [5][14] |

| Purity (Assay) | ≥99.0% | [6] |

| Solubility | Highly soluble in water, methanol, and ethanol; slightly soluble in HCl. | [1][3] |

Experimental Protocol: Preparation of 0.1 M this compound Standard Solution

Objective: To prepare 1000 mL of a 0.1 M standard aqueous solution of this compound.

Materials:

-

This compound (ZrOCl₂·8H₂O), ACS Reagent Grade

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized or distilled water

-

1000 mL volumetric flask (Class A)

-

250 mL beaker

-

Analytical balance (readable to 0.0001 g)

-

Glass stirring rod

-

Spatula

-

Wash bottle with deionized water

-

Magnetic stirrer and stir bar (optional)

-

Personal Protective Equipment (gloves, safety goggles, lab coat)

Calculations:

-

Determine the required mass of this compound.

Procedure:

-

Preparation: Put on all required personal protective equipment (lab coat, gloves, safety goggles). Perform all steps in a chemical fume hood.

-

Weighing: Place the 250 mL beaker on the analytical balance and tare it. Carefully weigh out approximately 32.225 g of this compound into the beaker using a clean spatula. Record the exact mass.

-

Dissolution: Add approximately 500 mL of deionized water to the beaker. To prevent hydrolysis and ensure the resulting solution is clear, add 5-10 mL of concentrated hydrochloric acid to the water before or after adding the solid.[1][6] Place the beaker on a magnetic stirrer with a stir bar and stir until the solid is completely dissolved. If a magnetic stirrer is unavailable, stir manually with a glass rod. The solution should be clear to slightly hazy.[14]

-

Transfer: Carefully transfer the dissolved solution from the beaker into the 1000 mL volumetric flask.

-